Glycidyldi(2-propenyl)amine

Overview

Description

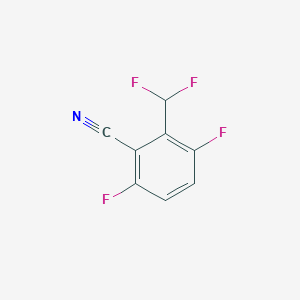

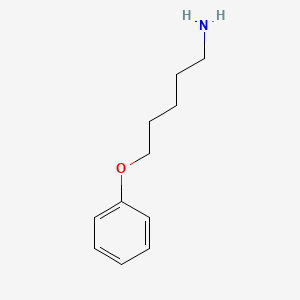

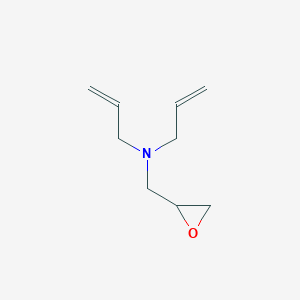

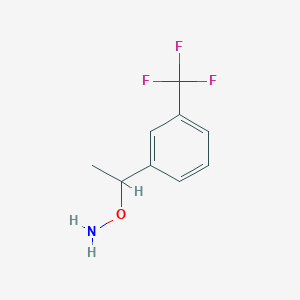

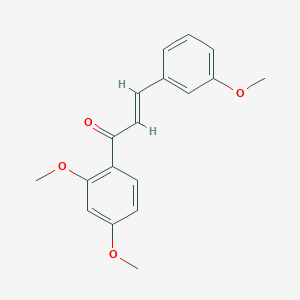

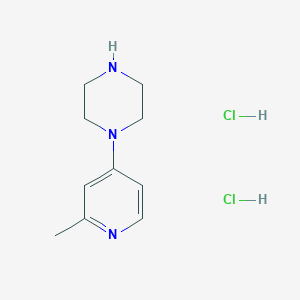

“Glycidyldi(2-propenyl)amine” is also known as “Diallylamine” and has the molecular formula C9H15NO . It is a chemical compound that is used in various applications such as organic synthesis, ion purification agents, polymer monomers, and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of “this compound” or similar compounds typically involves reactions such as reduction of nitriles or amides, S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .

Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases. The InChI string for this compound is InChI=1S/C9H15NO/c1-3-5-10(6-4-2)7-9-8-11-9/h3-4,9H,1-2,5-8H2.

Chemical Reactions Analysis

The primary modification processes of “this compound” involve amine-epoxy, thiol–epoxy, azide-epoxy, acid-epoxy, and hydrolysis reactions . The overall flexibility of these functionalizations makes it one of the most adaptable reactive scaffolds in polymer chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its ability to act as a weak organic base . The positive charge of a carbocation is contained in a p orbital of a sp2 hybridized carbon, which allows for overlap with double bonds .

Scientific Research Applications

Advanced Propellant Systems

Glycidyl azide polymer (GAP), related to glycidyldi(2-propenyl)amine through its functional groups and energetic properties, is highlighted for its use in advanced solid rocket propellants. GAP is valued for its superior ballistic performance and high energy release, making it a critical component in propellant systems. The scission of the -N3 bond in GAP releases significant energy, enhancing the mechanical properties of propellant compositions (Nazare, Asthana, & Singh, 1992).

Epoxy Resins from Vegetable Oils

In the domain of polymer science, glycidyl esters derived from epoxidized fatty acids, akin to this compound in reactivity, have been synthesized for use in epoxy resins. These esters exhibit higher reactivity and lower viscosity compared to traditional epoxidized oils, making them suitable for creating thermosetting resins. Such resins have potential applications in structural composites due to improved compatibility, crosslinking, and mechanical strength, alongside benefits from renewable sources (Wang & Schuman, 2013).

Catalytic Applications

The study of double bond migration in N-allylic systems, which includes compounds similar to this compound, has shown that transition metal complexes can catalyze the isomerization of N-allyl compounds to N-(1-propenyl) derivatives. This process has implications for the synthesis of enamines, enamides, and other nitrogen-containing compounds, offering pathways for selective and efficient chemical transformations (Krompiec, Krompiec, Penczek, & Ignasiak, 2008).

Polymer Blends and Functionalities

Diacylglycerol (DAG) research, related through glycidyl functionalities, highlights its use in lipid systems and the health benefits associated with it. Despite its potential, DAG's application in food industries is limited due to its low oxidative and thermal stability. Research focuses on enhancing stability and mitigating the formation of harmful by-products, such as glycidyl fatty esters, under high temperatures (Lee, Zhang, Lai, Tan, & Wang, 2020).

Mechanism of Action

Target of Action

Glycidyldi(2-propenyl)amine, also known as [(oxiran-2-yl)methyl]bis(prop-2-en-1-yl)amine, is a complex compound that has been found to interact with various targets. Its primary targets are often associated with cellular processes, particularly those involved in the synthesis and modification of polymers .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, in the synthesis of polymers, this compound acts as a monomer, contributing to the formation of polymer chains . The compound’s unique structure allows it to form bonds with other monomers, leading to the creation of polymers with specific properties.

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a crucial role in the synthesis of polymers, where it acts as a monomer. The compound’s interaction with other monomers leads to the formation of polymers with unique properties, which can be used in various applications, such as antimicrobial polymers .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are complex and can vary depending on several factors. For instance, the compound’s bioavailability can be influenced by its chemical structure, the presence of other compounds, and the specific conditions under which it is administered .

Result of Action

The action of this compound results in several molecular and cellular effects. For instance, the compound’s involvement in the synthesis of polymers can lead to the creation of materials with unique properties, such as enhanced biocompatibility and reduced non-specific protein absorption . Additionally, the compound has been found to have a significant impact on cellular proliferation and differentiation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability can be influenced by factors such as light exposure and storage conditions .

Safety and Hazards

The health hazard from aromatic amines like “Glycidyldi(2-propenyl)amine” may arise in two ways: Moderate to severe poisoning, with symptoms ranging from headache, dizziness, and ataxia to anemia, cyanosis, and reticulocytosis. They can also be carcinogenic, especially causing cancer of the bladder .

Future Directions

The future directions of “Glycidyldi(2-propenyl)amine” research could involve exploring its potential applications in the synthesis of multifunctional polymers and fabrication of stimuli-responsive nanostructured soft materials . Additionally, its use in the synthesis of pharmaceutically-relevant vitamin B5 antimetabolites has been suggested .

properties

IUPAC Name |

N-(oxiran-2-ylmethyl)-N-prop-2-enylprop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-3-5-10(6-4-2)7-9-8-11-9/h3-4,9H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFQOUXHSGUXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)CC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Hydroxyethyl)-4-[4-(methylsulphonyl)phenyl]piperazine](/img/structure/B3108530.png)

![6-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B3108531.png)

![4-[2-(Diethylamino)ethyl]aniline](/img/structure/B3108537.png)

![5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3108553.png)

![tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3108593.png)